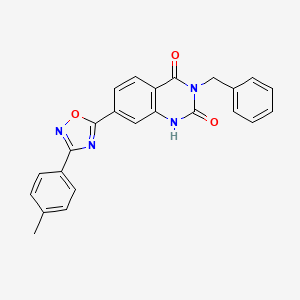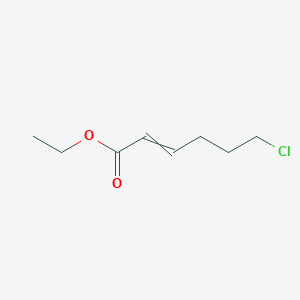
ethyl 6-chlorohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chlorohex-2-enoate is an organic compound with the molecular formula C8H13ClO2. It is a chlorinated ester, specifically an ethyl ester of 6-chlorohex-2-enoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-chlorohex-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, such as 6-chlorohex-2-enoyl chloride, under basic conditions. The reaction typically uses a base like sodium ethoxide in ethanol to generate the enolate ion, which then reacts with the alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chlorohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chlorohex-2-enoic acid.
Reduction: 6-chlorohex-2-enol.
Substitution: Products depend on the nucleophile used, such as 6-azidohex-2-enoate or 6-cyanohex-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl 6-chlorohex-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 6-chlorohex-2-enoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The ester group is susceptible to nucleophilic attack, leading to hydrolysis or substitution reactions. The chlorine atom can also participate in substitution reactions, making the compound versatile in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-bromohex-2-enoate
- Ethyl 6-iodohex-2-enoate
- Ethyl 6-fluorohex-2-enoate
Uniqueness
Ethyl 6-chlorohex-2-enoate is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns in substitution reactions. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H13ClO2 |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
ethyl 6-chlorohex-2-enoate |
InChI |
InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
Clave InChI |
CKAKSKNWORUGDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108597.png)
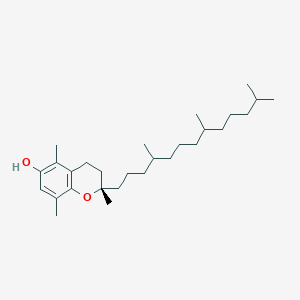
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108618.png)
![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108630.png)
![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108635.png)
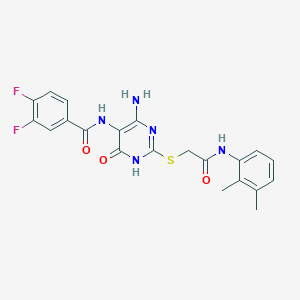
![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108654.png)
![N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108660.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108664.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108670.png)
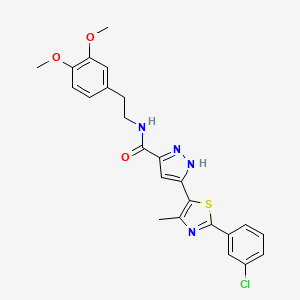
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B14108680.png)
![1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide](/img/structure/B14108681.png)
